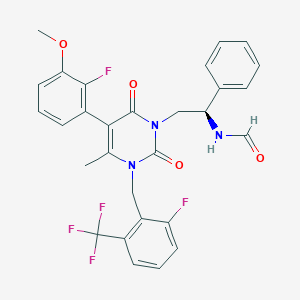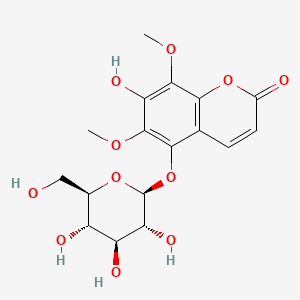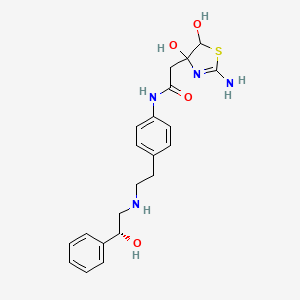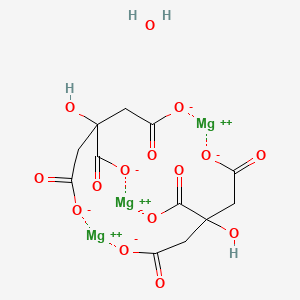
Magnesium citrate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium citrate hydrate is a compound formed by the reaction of magnesium carbonate and citric acid. It is a white or slightly yellow powder that is non-toxic and non-corrosive. This compound is highly soluble in water and is commonly used in various applications, including as a dietary supplement and a laxative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium citrate hydrate can be synthesized by reacting magnesium oxide or magnesium carbonate with citric acid in an aqueous solution. The reaction typically occurs at elevated temperatures (around 70°C) to ensure complete dissolution of citric acid. The resulting solution is then cooled, and the precipitate is filtered and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
- Dissolving citric acid in purified water and heating to around 70°C.
- Slowly adding magnesium oxide or magnesium carbonate to the solution while stirring.
- Allowing the reaction to proceed for 3-4 hours, resulting in the formation of a white precipitate.
- Filtering and drying the precipitate at low temperatures (70-80°C) to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium citrate hydrate primarily undergoes substitution reactions. It can react with acids, bases, and salts to form various products.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form magnesium chloride and citric acid.
Bases: Reacts with sodium hydroxide to form magnesium hydroxide and sodium citrate.
Salts: Reacts with calcium chloride to form calcium citrate and magnesium chloride.
Major Products Formed:
- Magnesium chloride
- Citric acid
- Magnesium hydroxide
- Sodium citrate
- Calcium citrate
Applications De Recherche Scientifique
Magnesium citrate hydrate has a wide range of applications in scientific research:
Mécanisme D'action
Magnesium citrate hydrate works by attracting water through the tissues by osmosis. Once in the intestine, it draws water into the bowel, which helps to soften the stool and stimulate bowel movements. This osmotic effect is primarily responsible for its laxative properties . Additionally, magnesium ions play a crucial role in various biochemical pathways, including muscle contraction, nerve function, and enzyme activity .
Comparaison Avec Des Composés Similaires
- Magnesium oxide
- Magnesium sulfate
- Magnesium chloride
- Magnesium hydroxide
- Magnesium carbonate
Comparison:
Magnesium oxide: Less soluble in water compared to magnesium citrate hydrate and primarily used as an antacid and laxative.
Magnesium sulfate:
Magnesium chloride: Highly soluble in water, used in de-icing and as a magnesium supplement.
Magnesium hydroxide:
Magnesium carbonate: Used as an antacid and in the production of magnesium oxide
This compound is unique due to its high solubility in water and its effectiveness as a laxative and dietary supplement. It is preferred in many applications due to its gentle action and high bioavailability .
Propriétés
Formule moléculaire |
C12H12Mg3O15 |
|---|---|
Poids moléculaire |
469.13 g/mol |
Nom IUPAC |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
Clé InChI |
HZTVQLXIRHEMMB-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




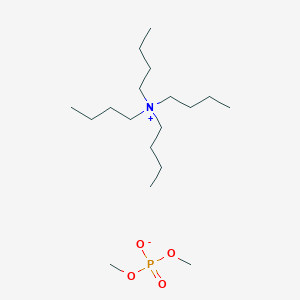
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)
![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
